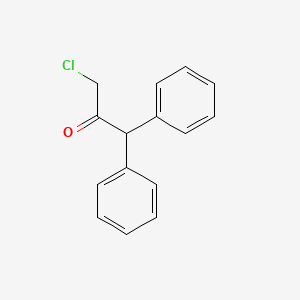

3-Chloro-1,1-diphenylpropan-2-one

Description

3-Chloro-1,1-diphenylpropan-2-one (CAS: 13294-63-8) is a chlorinated ketone derivative with the molecular formula C₁₅H₁₃ClO and a molecular weight of 244.72 g/mol . The compound is strictly for research use, with a purity exceeding 98.00%, and is utilized in laboratory settings for chemical synthesis or pharmacological studies .

Properties

IUPAC Name |

3-chloro-1,1-diphenylpropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c16-11-14(17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKZWKIFDIVPDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-1,1-diphenylpropan-2-one can be synthesized through several methods. One common method involves the reaction of benzyl chloride with benzaldehyde in the presence of a base, followed by chlorination . The reaction conditions typically include:

Temperature: Room temperature to 50°C

Solvent: Organic solvents like dichloromethane or toluene

Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

In industrial settings, the production of 3-Chloro-1,1-diphenylpropan-2-one often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,1-diphenylpropan-2-one undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids.

Reduction: Can be reduced to form alcohols.

Substitution: Can undergo nucleophilic substitution reactions to replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of 3-chloro-1,1-diphenylpropan-2-ol.

Substitution: Formation of various substituted diphenylpropan-2-ones.

Scientific Research Applications

3-Chloro-1,1-diphenylpropan-2-one is used in various scientific research applications, including:

Chemistry: As a precursor in the synthesis of polyphenylene dendrimers and other complex organic molecules.

Biology: Used in the study of enzyme-catalyzed reactions and as a model compound in biochemical assays.

Medicine: Investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Chloro-1,1-diphenylpropan-2-one involves its interaction with various molecular targets and pathways. For example, in asymmetric hydrogenation reactions, it acts as a substrate that is reduced in the presence of a catalyst, such as a ruthenium complex . The specific optical rotation of the synthesized products indicates the formation of chiral compounds, which are important in pharmaceutical applications .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and physicochemical properties of 3-Chloro-1,1-diphenylpropan-2-one and related compounds:

Key Observations:

- Molecular Complexity : The diphenyl groups in 3-Chloro-1,1-diphenylpropan-2-one contribute to its higher molecular weight and hydrophobicity compared to simpler chlorinated alkenes like allyl chloride or epichlorohydrin.

- Functional Groups : The ketone group distinguishes it from epichlorohydrin (epoxide) and allyl chloride (alkene), influencing reactivity. For example, the ketone may undergo nucleophilic additions, whereas epichlorohydrin reacts via ring-opening mechanisms .

Reactivity and Stability

- 3-Chloro-1,1-diphenylpropan-2-one : The chlorine atom at the β-position relative to the ketone may participate in elimination or substitution reactions, though steric hindrance from the phenyl groups could slow kinetics. Stability is temperature-sensitive, requiring strict storage protocols .

- Allyl Chloride (3-Chloro-1-propene) : The allylic chloride structure facilitates SN2 reactions and polymerizations, making it industrially valuable .

- Epichlorohydrin : The strained epoxide ring reacts readily with nucleophiles (e.g., amines, alcohols) to form cross-linked polymers, a property absent in the diphenylpropan-2-one derivative .

Biological Activity

3-Chloro-1,1-diphenylpropan-2-one, also known as benzyl chloroacetone, is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 3-Chloro-1,1-diphenylpropan-2-one

- Molecular Formula : C15H13ClO

- Molecular Weight : 252.72 g/mol

The structure consists of a propanone backbone substituted with two phenyl groups and a chlorine atom, contributing to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that 3-Chloro-1,1-diphenylpropan-2-one exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity

In vitro studies have shown that 3-Chloro-1,1-diphenylpropan-2-one possesses cytotoxic effects on various cancer cell lines. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

| A549 (lung cancer) | 25 µM |

The biological activity of 3-Chloro-1,1-diphenylpropan-2-one can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways essential for bacterial growth.

- Apoptotic Pathways : In cancer cells, the compound triggers mitochondrial dysfunction and activates apoptotic signaling cascades.

Study on Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of 3-Chloro-1,1-diphenylpropan-2-one against clinical isolates of bacteria. Results demonstrated a broad spectrum of activity with low MIC values, suggesting potential for development as an antimicrobial agent .

Cytotoxicity Assessment

A recent investigation assessed the cytotoxic effects of the compound on various cancer cell lines. The findings indicated that it selectively induced apoptosis in malignant cells while exhibiting minimal toxicity towards normal cells. This selectivity highlights its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.